molecular formula C20H22N2O3S2 B2802136 N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide CAS No. 941996-97-0

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide

Cat. No. B2802136
CAS RN: 941996-97-0
M. Wt: 402.53
InChI Key: BIUZQZSQAFWHRB-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide (M-TEN) is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in the regulation of cell growth, differentiation, and survival, making it a promising target for the development of new therapeutic agents. In

Scientific Research Applications

Synthesis of Metal Complexes

A thiophene-derived Schiff base ligand (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine, which is structurally similar to the compound , was used for the synthesis of M(II) complexes . These complexes have a distorted tetrahedral geometry around the M(II) center .

Anti-Urease Activity

The synthesized ligand and its M(II) complexes showed considerable anti-urease potential . They exhibited a significant inhibitory effect on urease, with IC50 values in the range of 3.50–8.05 μM .

Leishmanicidal Potential

The synthesized ligand and its M(II) complexes also showed leishmanicidal potential . This suggests that they could be used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type .

Anticancer Activities

Preliminary studies of human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines showed marked anticancer activities of these complexes . This suggests potential applications in cancer treatment .

HCV Replication Inhibitors

[2-(Thiophene-2-yl)ethyl]amine, a compound structurally similar to the one , is used in the synthesis of geldanamycin derivatives as HCV replication inhibitors targeting Hsp90 . This suggests potential applications in the treatment of Hepatitis C .

Functionalization of Multiwall Carbon Nanotubes (MWCNT)

2-Thiopheneethylamine (2-thiophene ethyl amine, 2-(thien-2-yl)ethylamine), another structurally similar compound, is suitable for functionalizing multiwall carbon nanotubes (MWCNT) . This suggests potential applications in the field of nanotechnology .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-13-26-20)22-9-11-25-12-10-22/h1-8,13-14,19,21H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUZQZSQAFWHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide

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